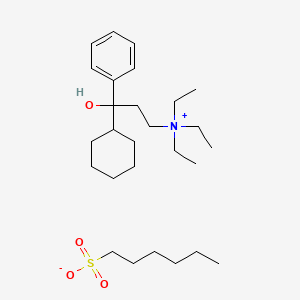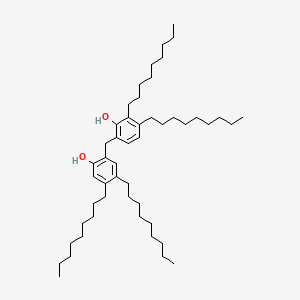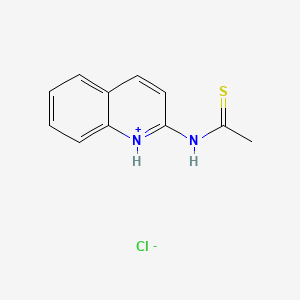
Acetamide, N-(2-quinolyl)thio-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-quinolyl)thio-, hydrochloride: is an organic compound with a complex structure that includes a quinoline ring and a thioacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-quinolyl)thio-, hydrochloride typically involves the reaction of 2-quinoline thiol with acetamide in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
Starting Materials: 2-quinoline thiol and acetamide.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, often at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-(2-quinolyl)thio-, hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-(2-quinolyl)thio-, hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and other diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which Acetamide, N-(2-quinolyl)thio-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The thioacetamide group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Acetamidine hydrochloride: Similar in structure but lacks the quinoline ring.
Thioacetamide: Contains the thioacetamide group but lacks the quinoline ring.
Quinoline derivatives: Share the quinoline ring but differ in the substituents attached to it.
Uniqueness: Acetamide, N-(2-quinolyl)thio-, hydrochloride is unique due to the combination of the quinoline ring and the thioacetamide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
69365-68-0 |
|---|---|
Molekularformel |
C11H11ClN2S |
Molekulargewicht |
238.74 g/mol |
IUPAC-Name |
N-quinolin-1-ium-2-ylethanethioamide;chloride |
InChI |
InChI=1S/C11H10N2S.ClH/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11;/h2-7H,1H3,(H,12,13,14);1H |
InChI-Schlüssel |
MMLKFYRKHOBMCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
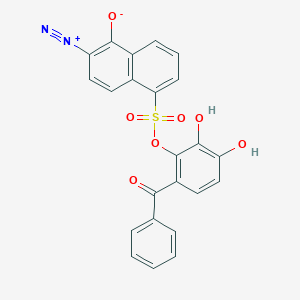
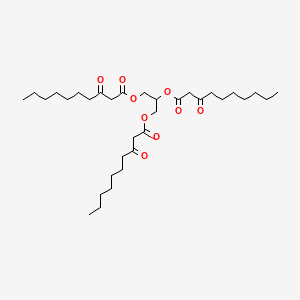
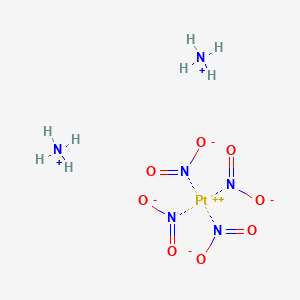




![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
